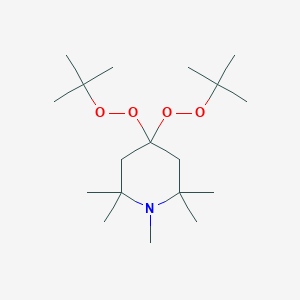
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine is an organic peroxide compound known for its application as a radical initiator in polymer chemistry. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent temperature control and the use of high-purity reagents to ensure the consistency and quality of the final product. The compound is often produced in specialized facilities equipped to handle peroxides safely.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, including:
Oxidation: The compound can participate in oxidation reactions, leading to the formation of oxygenated products.
Substitution: It can also undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Acid Catalysts: For the initial synthesis.
Solvents: Such as chloroform and ethyl acetate, which can dissolve the compound and facilitate reactions.
Temperature Control: Reactions are typically carried out at controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from the decomposition of this compound are free radicals, which can further react to form polymers or other complex organic molecules.
Aplicaciones Científicas De Investigación
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to produce plastics and resins.
Biology: Investigated for its potential role in biological systems as a source of reactive oxygen species.
Medicine: Explored for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate chain reactions in polymerization processes or react with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4,4-bis(tert-butylperoxy)valerate: Another organic peroxide used as a radical initiator in polymer chemistry.
Di-tert-butyl peroxide: A simpler peroxide compound with similar radical-generating properties.
Uniqueness
4,4-Bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine is unique due to its high thermal stability and specific structure, which allows for controlled radical generation. This makes it particularly valuable in applications requiring precise control over polymerization processes.
Propiedades
Número CAS |
83982-30-3 |
|---|---|
Fórmula molecular |
C18H37NO4 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
4,4-bis(tert-butylperoxy)-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C18H37NO4/c1-14(2,3)20-22-18(23-21-15(4,5)6)12-16(7,8)19(11)17(9,10)13-18/h12-13H2,1-11H3 |
Clave InChI |
XNTSGGAFTJLBKR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
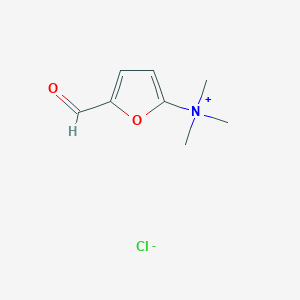
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
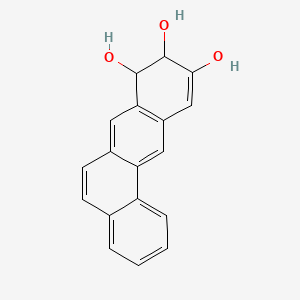
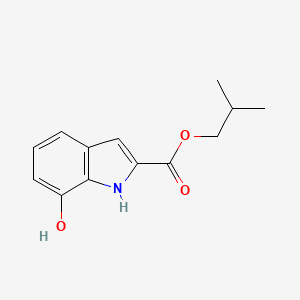

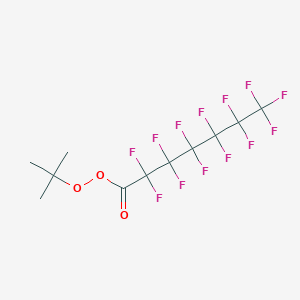
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
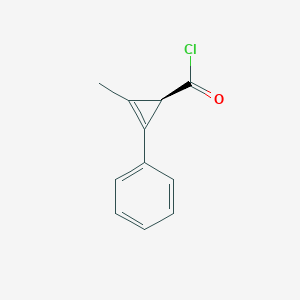
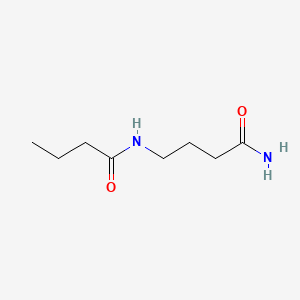

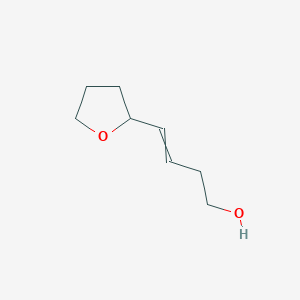

![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
